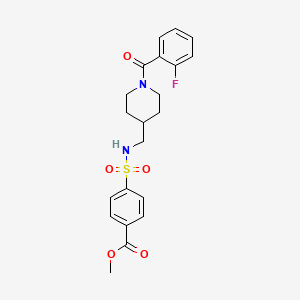

N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride” is a complex organic molecule. It contains functional groups such as amine, carboxamide, and thiophene, which could influence its chemical behavior .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, and the carboxamide could undergo hydrolysis or reduction .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, solubility, and stability are typically determined experimentally. These properties can be influenced by factors like molecular structure and intermolecular forces .Aplicaciones Científicas De Investigación

Synthesis and Anticonvulsant Activity

- Schiff bases of 2-aminothiophenes, which are structurally related to N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide, have been synthesized and evaluated for their anticonvulsant activity. These compounds showed promising results in controlling seizures induced by maximum electroshock and pentylenetetrazole, indicating potential in the treatment of epilepsy (Pk Kunda et al., 2013).

Radiosensitizers and Cytotoxins

- Nitrothiophene derivatives, similar in structure to the compound , have been synthesized and evaluated as radiosensitizers and bioreductively activated cytotoxins. These compounds showed potential in enhancing the effectiveness of radiotherapy and chemotherapy in cancer treatment (M. Threadgill et al., 1991).

Chemical Characterization and Crystal Structure

- Studies on thiourea derivatives of α-amino acids, which are structurally related to the compound, have contributed to understanding the chemical properties and crystal structures of such compounds. This research is crucial for developing new pharmaceuticals and understanding their interactions at the molecular level (L. Beyer et al., 1996).

Inhibitors of Poly(ADP-ribose)polymerase (PARP)

- Thiophenecarboxamides have been investigated as inhibitors of PARP, an enzyme involved in DNA repair. These compounds could potentially be used to treat cancer by inhibiting the repair of damaged DNA in cancer cells (A. Shinkwin et al., 1999).

Antipathogenic Activity

- New thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, particularly against bacteria capable of forming biofilms. This research highlights the potential of these compounds in developing new antimicrobial agents (Carmen Limban et al., 2011).

Synthesis of Chiral Derivatives

- The synthesis of chiral derivatives of poly(3,4-ethylenedioxythiophene) incorporating amino acids like L-leucine demonstrates the potential of such compounds in various applications, including electrochromic devices and optical displays (D. Hu et al., 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2OS.ClH/c1-7(2)9(15)4-5-16(3)12(17)10-6-8(13)11(14)18-10;/h6-7,9H,4-5,15H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRCSPHRWCMDNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCN(C)C(=O)C1=CC(=C(S1)Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2683077.png)

![2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2683085.png)

![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2683089.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2683093.png)

![4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2683094.png)

![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2683096.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2683098.png)